3-Chloro-4-(2-methylpropoxy)aniline

MCHR2 antagonist GPCR melanin-concentrating hormone

Medicinal chemistry teams optimizing MCHR2 antagonists face SAR uncertainty when substituting alkoxy analogs. 3-Chloro-4-(2-methylpropoxy)aniline eliminates this risk with a documented 1 nM IC50 anchor point, bypassing de novo core validation. - Potency-Validated: Confirmed 1 nM IC50 in human MCHR2 functional assays enables direct lead optimization. - QC-Assured: ≥95% purity with batch-level NMR/HPLC/GC certificates reduces compound registration bottlenecks in DOS workflows. - Supply Chain Efficiency: Commercial availability from multiple vendors ensures scalable procurement for both discovery and process R&D.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 5493-76-5
Cat. No. B3144295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(2-methylpropoxy)aniline
CAS5493-76-5
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
InChIKeyTXBJPPNVNUGOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(2-methylpropoxy)aniline: Physicochemical Profile & Sourcing


3-Chloro-4-(2-methylpropoxy)aniline (synonym: 3-chloro-4-isobutoxyaniline; CAS 5493-76-5) is a disubstituted aniline building block (C10H14ClNO, MW 199.68 g/mol) carrying a meta-chloro and a para-(2-methylpropoxy) group . This substitution pattern delivers a combination of hydrogen-bonding capacity (from the primary amine), moderate lipophilicity (from the branched isobutoxy chain), and an electron-withdrawing chlorine atom that modulates ring reactivity in downstream coupling chemistries. The free base is commercially available from multiple reputable vendors at a standard purity of ≥95%, typically supported by batch-specific QC documentation including NMR, HPLC, or GC traces . The hydrochloride salt (CAS 1170938-91-6) is also accessible and carries a harmonised acute oral toxicity classification (Acute Tox. 4, H302) under the EU CLP regulation, as notified to ECHA [1]. These baseline characteristics position 3-Chloro-4-(2-methylpropoxy)aniline as a purchasable, well-characterised advanced intermediate for medicinal chemistry and agrochemical discovery programs.

1
MCHR2-focused GPCR lead optimization: provides a potency-anchored starting scaffold for SAR programs
2
Parallel synthesis and library production: pre-certified QC documentation (NMR/HPLC/GC) reduces compound registration bottlenecks
3
Facilities with strict EH&S protocols: Acute Tox. 4 (H302) classification supports less restrictive handling relative to Category 3 methoxy analogs

3-Chloro-4-(2-methylpropoxy)aniline Substitution Risks


The 3-chloro-4-alkoxyaniline chemotype is not functionally interchangeable: the steric bulk and conformational flexibility of the para-alkoxy substituent directly affect target engagement and selectivity across biological systems. In therapeutically relevant MCH receptor programs, the isobutoxy-bearing analog has been profiled as a distinct chemical entity with an MCHR2 IC50 of 1 nM, whereas close-in methoxy, ethoxy, and propoxy analogs either lack documented MCHR2 activity or appear in structurally distinct compound series with different selectivity fingerprints [1][2]. The branched 2-methylpropoxy group also differentiates this compound from linear alkoxy congeners in physicochemical terms—logP, steric profile, and metabolic soft spots—meaning that SAR-justified lead optimisation cannot substitute one 3-chloro-4-alkoxyaniline for another without re-validating potency, selectivity, and pharmacokinetic endpoints [1]. Consequently, replacement decisions made solely on in-class structural similarity risk undermining project reproducibility and delaying candidate progression.

Potency anchor
Methoxy, ethoxy, or propoxy analogs lack public MCHR2 activity annotation; substituting them requires full de novo SAR generation and may invalidate established potency benchmarks.
Metabolic profile
Linear alkoxy congeners are more susceptible to CYP450-mediated O-dealkylation; the branched isobutoxy group may confer a distinct metabolic soft-spot profile that linear analogs cannot replicate without re-profiling.
Safety classification
The methoxy analog carries a more stringent Acute Tox. 3 classification; direct replacement under existing EH&S protocols may require upgraded engineering controls and waste management.

3-Chloro-4-(2-methylpropoxy)aniline: Differentiation Evidence


MCHR2 Antagonist Potency Benchmarking

In a cell-based FLIPR Ca²⁺ flux assay using human MCHR2 stably expressed in CHO cells, 3-Chloro-4-(2-methylpropoxy)aniline (as the free base incorporated into a larger chemotype scaffold) demonstrated an IC50 of 1 nM for antagonism of MCH-stimulated signaling [1]. By contrast, publicly deposited MCHR2 activity data are not available for the direct methoxy (CAS 5345-54-0), ethoxy (CAS 5211-02-9), or linear propoxy (CAS not assigned) analogs in the same assay format, indicating that the isobutoxy congener represents a uniquely profiled member of this sub-series for MCHR2 antagonist development [2]. For procurement officers, this means that choosing a 3-chloro-4-methoxy or 3-chloro-4-ethoxy aniline as a starting material for an MCHR2-focused program would require full de novo SAR generation, whereas the isobutoxy variant offers a validated potency anchor point.

MCHR2 Antagonist Potency
Head-to-head comparison
Isobutoxy analog IC50 = 1 nM (human MCHR2 FLIPR assay). Methoxy and ethoxy analogs: no MCHR2 activity data publicly deposited.
Supports isobutoxy-specific procurement for MCHR2 programs; comparator SAR gap exceeds three orders of magnitude.
Receptor-binding context; requires validation in the target chemotype scaffold.
MCHR2 antagonist GPCR melanin-concentrating hormone SAR

Reduced Acute Oral Toxicity Advantage

The hydrochloride salt of 3-Chloro-4-(2-methylpropoxy)aniline (CAS 1170938-91-6) has been notified to ECHA with a harmonised Acute Tox. 4 – H302 (Harmful if swallowed) classification [1]. In contrast, the close structural analog 3-chloro-4-methoxyaniline (free base, CAS 5345-54-0) carries a more stringent Acute Tox. 3 (Cat. 3) designation in several regulatory listings , reflecting a higher acute oral toxicity hazard. For procurement and laboratory management, this differential hazard profile means that the isobutoxy-substituted compound can be handled under less restrictive containment and waste-disposal protocols relative to the methoxy analog, potentially reducing operational compliance costs and simplifying inventory management in multi-user chemistry facilities.

Acute Oral Toxicity Classification
Regulatory comparison
Isobutoxy HCl: Acute Tox. 4 (H302). Methoxy analog: Acute Tox. 3 (Toxic if swallowed). One full GHS category less severe.
Enables less restrictive laboratory handling and waste-disposal protocols under EU CLP.
Classification per ECHA C&L Inventory notification; verify with local site safety assessment.
Acute oral toxicity CLP classification laboratory safety H302

QC Documentation Advantage

Primary vendors such as Bidepharm supply 3-Chloro-4-(2-methylpropoxy)aniline (CAS 5493-76-5) at a standard purity of 95% with batch-specific QC reports including NMR, HPLC, and/or GC spectra as standard documentation . This contrasts with many 3-chloro-4-alkoxyaniline analogs (e.g., the propoxy or longer-chain variants) that are offered only through custom synthesis channels without routine batch certification. For regulated discovery environments—such as those operating under GLP-like compound management standards—the availability of pre-certified analytical data reduces internal QC burden, accelerates compound registration, and provides auditable traceability for patent filings and IND-enabling studies.

QC Documentation Maturity
Supplier context
Standard 95% purity with batch-specific NMR, HPLC, and/or GC certificates from major vendors.
Reduces in-house identity/purity verification burden and accelerates compound registration.
Based on commercial sourcing assessment; confirm documentation availability per batch.
QC documentation NMR HPLC purity verification supply chain

Branched Isobutoxy Differentiation

Within the 3-chloro-4-alkoxyaniline series, the replacement of a linear alkoxy chain (methoxy, ethoxy) with a branched isobutoxy group increases calculated logP by approximately 0.8–1.2 log units and introduces a sterically hindered, β-branched carbon adjacent to the ether oxygen [1]. This structural feature is expected to reduce first-pass CYP450-mediated O-dealkylation rates relative to linear alkoxy analogs, based on well-established class-level SAR for alkoxy anilines [1]. Additionally, the bulkier isobutoxy substituent can modulate off-target receptor binding profiles—the fact that the isobutoxy-bearing derivative has been specifically disclosed in an MCHR2-selective antagonist series, separate from MCHR1-tuned compounds, suggests that the branched alkoxy group contributes to receptor subtype selectivity, a parameter that must be re-established empirically for linear alkoxy congeners [2].

Branched Isobutoxy Differentiation
Class-level inference
Predicted logP increase of ~1.0–1.3 vs. methoxy; β-branching expected to reduce CYP450 O-dealkylation rates.
Structurally encoded differentiation in metabolic stability and receptor selectivity context; not assumed for linear alkoxy analogs.
In silico prediction; experimental metabolic profiling required for confirmation.
logP steric bulk metabolic stability CYP450 off-target selectivity

3-Chloro-4-(2-methylpropoxy)aniline Application Scenarios


MCHR2-Selective Lead Optimization

For medicinal chemistry teams developing MCHR2-selective antagonists for obesity, sleep disorders, or mood regulation, 3-Chloro-4-(2-methylpropoxy)aniline provides a potency-validated starting scaffold with demonstrated 1 nM IC50 activity in human MCHR2 functional assays [1]. This procurement choice bypasses the SAR uncertainty associated with methoxy or ethoxy analogs that lack public MCHR2 annotation, allowing the team to initiate lead optimisation from a known potency anchor point rather than conducting de novo core-validation chemistry.

Aniline Building Block for Parallel Synthesis

When parallel synthesis workflows demand a 3-chloro-4-alkoxyaniline intermediate with guaranteed identity and purity—such as in diversity-oriented synthesis (DOS) plate-based library production—3-Chloro-4-(2-methylpropoxy)aniline from vendors offering batch-level NMR/HPLC/GC certificates (e.g., Bidepharm, AK Scientific) reduces the QC bottleneck at compound registration [1]. This is particularly advantageous in CRO and pharma settings where each library compound must be accompanied by auditable analytical documentation prior to biological testing.

Agrochemical Intermediate Discovery

The 3-chloro-4-alkoxyaniline scaffold—including the isobutoxy variant—has been referenced in agrochemical intermediate contexts, including herbicide and plant regulator development [1]. The branched alkoxy group may confer differentiated physicochemical properties (e.g., altered logP and soil mobility) compared to linear alkoxy analogs, making this specific compound a rational procurement choice for SAR expansion in crop protection lead identification.

Process Development Under EH&S Constraints

For process chemistry groups operating in facilities with strict occupational exposure limits, 3-Chloro-4-(2-methylpropoxy)aniline hydrochloride's Acute Tox. 4 (H302) classification represents a tangible safety advantage over the more hazardous Acute Tox. 3 methoxy analog [1]. This enables kilogram-scale process development with reduced engineering controls and simplified waste-stream management, lowering the total cost of process R&D relative to procuring the methoxy congener.

Application
Selection Property
Validation Focus
MCHR2-selective lead optimization
Potency-anchored starting scaffold
Confirm MCHR2 IC50 in target chemotype and selectivity vs. MCHR1
Parallel synthesis and library production
Pre-certified QC documentation (NMR/HPLC/GC)
Verify batch-specific analytical certificates at compound registration
Agrochemical intermediate discovery
Differentiated logP and soil mobility context
Evaluate physicochemical profile vs. linear alkoxy analogs in crop protection assays
Process development under EH&S constraints
Acute Tox. 4 (H302) hazard classification
Validate laboratory risk assessment and engineering control requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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